Cas no 14209-41-7 (1H-Indene-3-carboxylic acid)
1H-Indene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-3-carboxylicacid
- 3H-indene-1-carboxylic acid
- 1-indenecarboxylic acid
- 3-indenecarboxylic acid
- AC1Q5T61
- Ambpe2000018
- CTK0I2328
- Inden-3-carbonsaeure
- indene-3-carboxylic acid
- SureCN335207
- 1H-Indene-3-carboxylic acid
- NZSCUDBGUBVDLO-UHFFFAOYSA-N
- SBB087422
- STL557484
- FCH918206
- BBL103674
- 6861AB
- TRA0035815
- 1H-Indene-3-carboxylic acid, AldrichCPR
- AM803965
- DTXSID20161940
- NS00024615
- Y55TUJ2QY4
- KG-0002
- EN300-7404756
- EINECS 238-064-9
- Dibenzo[b,e][1,4]oxazepine-5(11H)-carbaldehyde
- CS-0186346
- SCHEMBL335207
- 14209-41-7
- SY023754
- FT-0676929
- MFCD00086207
- AKOS005257682
- DB-071125
-
- MDL: MFCD00086207
- Inchi: 1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)
- InChI Key: NZSCUDBGUBVDLO-UHFFFAOYSA-N
- SMILES: OC(C1=CCC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 160.05244
- Monoisotopic Mass: 160.05243
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2
Experimental Properties
- Density: 1.312
- Boiling Point: 297.6°C at 760 mmHg
- Flash Point: 135.9°C
- Refractive Index: 1.642
- PSA: 37.3
- LogP: 1.71070
1H-Indene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB564-100mg |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 100mg |
129CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB564-250mg |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 250mg |
344CNY | 2021-05-07 | |
| Fluorochem | 023352-250mg |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 250mg |
£28.00 | 2022-03-01 | |
| Fluorochem | 023352-1g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 1g |
£70.00 | 2022-03-01 | |
| Fluorochem | 023352-5g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 5g |
£213.00 | 2022-03-01 | |
| Fluorochem | 023352-10g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 10g |
£402.00 | 2022-03-01 | |
| Alichem | A079000120-5g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 5g |
270.00 USD | 2021-06-15 | |
| Alichem | A079000120-10g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 10g |
416.00 USD | 2021-06-15 | |
| Alichem | A079000120-25g |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 25g |
676.00 USD | 2021-06-15 | |
| TRC | I655608-5mg |
1H-Indene-3-carboxylic Acid |
14209-41-7 | 5mg |
$ 50.00 | 2022-06-04 |
1H-Indene-3-carboxylic acid Related Literature
-
4. 392. A new synthetical route from indan-1-ones to 3-oxyindane-1-carboxylic acidsM. Donbrow J. Chem. Soc. 1959 1963
-
5. Furo[3,4-b]benzofurans: synthesis and reactionsTim Traulsen,Willy Friedrichsen J. Chem. Soc. Perkin Trans. 1 2000 1387
Additional information on 1H-Indene-3-carboxylic acid
Comprehensive Guide to 1H-Indene-3-carboxylic acid (CAS No. 14209-41-7): Properties, Applications, and Industry Insights
1H-Indene-3-carboxylic acid (CAS No. 14209-41-7) is a versatile organic compound widely used in pharmaceutical, agrochemical, and material science research. This bicyclic aromatic carboxylic acid features a unique indene scaffold, making it valuable for synthesizing complex molecules. With growing interest in heterocyclic chemistry and drug discovery, this compound has gained attention for its potential in developing novel bioactive agents.
The molecular structure of 1H-Indene-3-carboxylic acid combines a benzene ring fused to a cyclopentene ring, with a carboxylic acid functional group at the 3-position. This configuration offers multiple reactive sites for chemical modifications, enabling researchers to create diverse derivatives. Recent studies highlight its role as a building block for fluorescent materials and organic semiconductors, aligning with the booming demand for optoelectronic materials in display technologies.
In pharmaceutical applications, 1H-Indene-3-carboxylic acid derivatives show promise as enzyme inhibitors and receptor modulators. The compound's rigid structure mimics bioactive natural products, making it valuable for medicinal chemistry projects. Researchers are particularly interested in its potential for designing anti-inflammatory agents and central nervous system (CNS) drugs, addressing current healthcare challenges.
The synthesis of CAS 14209-41-7 typically involves cyclization reactions of appropriate precursors, with modern methods emphasizing green chemistry principles and catalytic processes. Industry professionals frequently search for efficient synthesis routes and scale-up protocols, reflecting the compound's growing commercial importance. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry ensures high purity for research applications.
Material scientists value 1H-Indene-3-carboxylic acid for developing organic electronic materials. Its conjugated π-system enables charge transport properties essential for OLEDs and organic photovoltaics. The compound's thermal stability and film-forming ability make it suitable for flexible electronics – a rapidly expanding market driven by wearable technology and foldable displays.
Quality control of 14209-41-7 follows strict pharmaceutical standards, with specifications including ≥98% purity and controlled residual solvents. Storage recommendations typically suggest ambient conditions in sealed containers, though some applications may require inert atmosphere protection to prevent oxidation. Suppliers often provide technical data sheets and certificates of analysis to meet regulatory requirements.
Recent patent literature reveals growing interest in 1H-Indene-3-carboxylic acid-based polymers for advanced materials. The compound's ability to form coordination complexes with metals opens possibilities for catalysis applications and sensor development. These innovations align with industrial needs for sustainable chemical processes and environmental monitoring solutions.
For researchers exploring structure-activity relationships, 1H-Indene-3-carboxylic acid offers excellent opportunities to study molecular interactions and conformational effects. Computational chemistry studies using molecular docking and DFT calculations help predict biological activity and optimize derivative designs, reducing experimental costs in drug discovery pipelines.
The global market for indene derivatives shows steady growth, driven by pharmaceutical R&D and specialty materials demand. Industry analysts project particular expansion in Asia-Pacific regions, where investments in fine chemicals and electronic materials continue to rise. Suppliers are responding with improved logistics solutions and custom synthesis services for this valuable intermediate.
Environmental and safety considerations for handling CAS 14209-41-7 follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Waste disposal should comply with local regulations for organic compounds, with emphasis on responsible chemical management practices.
Future research directions for 1H-Indene-3-carboxylic acid may explore its potential in bioconjugation chemistry and prodrug design. The compound's compatibility with click chemistry reactions could enable novel biopharmaceutical applications. Additionally, its use in developing metal-organic frameworks (MOFs) presents exciting possibilities for gas storage and separation technologies.
Academic and industrial laboratories frequently seek reliable suppliers of high-purity 14209-41-7, with quality consistency being a primary concern. Reputable manufacturers provide comprehensive analytical documentation and stability data, supporting regulatory submissions for end products. The compound's shelf life typically exceeds two years when stored properly, ensuring research continuity.
For synthetic chemists, modifying the indene carboxylic acid scaffold presents interesting challenges in regioselective functionalization. Recent methodological advances in C-H activation and decarboxylative coupling have expanded the toolbox for creating diverse derivatives. These innovations support the pharmaceutical industry's need for structural diversity in compound libraries.
The price volatility of 1H-Indene-3-carboxylic acid reflects raw material availability and production scale. Bulk purchasers often inquire about volume discounts and long-term supply agreements, especially for ongoing drug development projects. Market transparency has improved with digital platforms offering real-time pricing data for research chemicals.
In conclusion, 1H-Indene-3-carboxylic acid (CAS No. 14209-41-7) represents a strategically important building block with multifaceted applications across scientific disciplines. Its unique structural features continue to inspire innovation in drug discovery, material science, and catalysis, positioning it as a compound of enduring significance in chemical research and industrial applications.
14209-41-7 (1H-Indene-3-carboxylic acid) Related Products
- 5020-21-3(1H-Indene-3-carboxylic acid)
- 39891-79-7(Methyl 1H-Indene-3-carboxylate)
- 34225-81-5(3-Methylindene-2-carboxylicacid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)